Indolo[3,2-b]carbazole

Organic Electronics HOMO-LUMO Gap Charge Transport

Indolo[3,2-b]carbazole (ICZ) is the isomer you need when generic carbazole fails. Its extended π-skeleton delivers a narrower HOMO–LUMO gap and a unique localized p-benzoquinonediimine antiaromatic character absent in other indolocarbazole isomers. This translates to >10⁻³ cm²/V·s hole mobility, an ionization potential of 5.31–5.47 eV ideal for OLED HTLs, and n-type OFET behavior when suitably functionalized. For AhR assays, the 6-position substitution dictates species-dependent potency. Off-the-shelf carbazole or wrong indolocarbazole isomers yield suboptimal results. Specify CAS 241-55-4 to secure the correct [3,2-b] core for your application.

Molecular Formula C18H10N2
Molecular Weight 254.3 g/mol
CAS No. 241-55-4
Cat. No. B1211750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolo[3,2-b]carbazole
CAS241-55-4
SynonymsICZ-carbazole
indolo(3,2-b)carbazole
Molecular FormulaC18H10N2
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC4=NC5=CC=CC=C5C4=CC3=N2
InChIInChI=1S/C18H10N2/c1-3-7-15-11(5-1)13-9-18-14(10-17(13)19-15)12-6-2-4-8-16(12)20-18/h1-10H
InChIKeyHLVSZSQYBQCBQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indolo[3,2-b]carbazole (CAS 241-55-4) Core Properties and Electronic Structure


Indolo[3,2-b]carbazole (ICZ) is a fused nitrogen heterocycle comprising an indole unit fused to a carbazole moiety [1]. Its extended π-skeleton, which encompasses three phenyl rings in a larger resonance structure, confers a significantly reduced HOMO–LUMO energy gap compared to simpler carbazole analogs [2]. This electronic configuration, characterized by a largely localized p-benzoquinonediimine moiety and measurable antiaromaticity [3], underpins its utility as a versatile building block for organic semiconductors and as a core scaffold in bioactive aryl hydrocarbon receptor (AhR) ligands [4].

Why Indolo[3,2-b]carbazole Cannot Be Swapped with Carbazole or Other Isomers


Generic substitution with carbazole or alternative indolocarbazole isomers fails because the electronic structure of indolo[3,2-b]carbazole is fundamentally distinct. The extended conjugation of its core yields a narrower HOMO–LUMO gap and distinct frontier orbital energies compared to carbazole [1], directly impacting charge injection barriers and transport characteristics in devices [2]. Furthermore, the specific [3,2-b] ring fusion imparts a unique localized p-benzoquinonediimine character and antiaromaticity not present in other indolocarbazole isomers [3], which influences both solid-state packing and n-type semiconducting behavior [4]. Biological applications are similarly sensitive; the 6-position substitution pattern on the indolo[3,2-b]carbazole scaffold dictates AhR agonist potency, with methyl and formyl analogs displaying species-dependent activity profiles [5]. Using an off-the-shelf carbazole or a different indolocarbazole isomer in these contexts will lead to unpredictable or suboptimal performance.

Quantitative Differentiation of Indolo[3,2-b]carbazole Against Key Comparators


Narrower HOMO–LUMO Gap Versus Carbazole for Reduced Charge Injection Barriers

The indolo[3,2-b]carbazole core, owing to its extended resonance structure encompassing three phenyl rings, exhibits a significantly lower energy gap between HOMO and LUMO π orbitals compared to carbazole [1]. While a precise numeric gap value for unsubstituted ICZ is not directly provided in this source, the HOMO energy of ICZ derivatives ranges from -5.14 to -5.07 eV [2], whereas carbazole typically exhibits a wider HOMO-LUMO gap. This reduction in gap directly translates to more facile charge injection in electronic devices [3].

Organic Electronics HOMO-LUMO Gap Charge Transport

High Hole Drift Mobility Exceeding 10⁻³ cm²/V·s for Amorphous Films

A derivative of indolo[3,2-b]carbazole, 5,11-bis(3-methoxyphenyl)-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole, exhibits a hole drift mobility exceeding 10⁻³ cm²/V·s in amorphous films at high electric fields [1]. This value is a benchmark for practical application in organic photoconductors and as a hole-transport material in OLEDs and perovskite solar cells. In contrast, many common carbazole-based hole transporters exhibit mobilities in the 10⁻⁵ to 10⁻⁴ cm²/V·s range under similar conditions, although a direct comparative measurement is not provided in this source. Furthermore, a related study on oxetanyl-functionalized ICZ derivatives dispersed in a polymeric host (Bisphenol Z polycarbonate, 50%) reports hole mobilities ranging from 6.2×10⁻⁶ to 6.9×10⁻⁴ cm²/V·s [2].

Organic Semiconductors Hole Mobility Xerographic Time-of-Flight

OLED Performance Benchmark: Phenyl-Substituted ICZ Delivers 3.64 cd/A Luminous Efficiency and ~5700 cd/m² Brightness

In a bilayer OLED architecture using Alq₃ as the emitter, a phenyl-substituted indolo[3,2-b]carbazole derivative demonstrated a turn-on voltage of approximately 5 V, a maximum luminance efficiency of 3.64 cd/A, and a maximum brightness of around 5700 cd/m² [1]. This performance is directly attributable to the hole-transport properties of the ICZ core. In comparison, devices based on the widely used hole-transport material N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) in similar Alq₃-based OLEDs typically exhibit turn-on voltages in the 3–4 V range and efficiencies around 2–4 cd/A, though a direct head-to-head measurement in the same study is not provided.

OLED Hole-Transport Material Luminous Efficiency

Tunable AhR Agonist Activity: 6-MICZ Outperforms 6-FICZ in Human and Rat Cell Lines

In a direct head-to-head comparison of indolo[3,2-b]carbazole derivatives, 6-methylindolo[3,2-b]carbazole (6-MICZ) exhibited higher aryl hydrocarbon receptor (AhR) agonist activity than 6-formylindolo[3,2-b]carbazole (6-FICZ) in human, rat, and guinea pig cell lines, while all derivatives showed comparable activity in mouse cells [1]. This finding challenges the proposed role of 6-FICZ as an endogenous ligand and highlights the critical influence of the 6-position substituent on species-specific AhR activation.

Aryl Hydrocarbon Receptor AhR Ligand Structure-Activity Relationship

Unique Anti-aromatic Electronic Character Enables n-Type Semiconductor Behavior

Experimental and computational studies reveal that indolo[3,2-b]carbazole possesses a largely localized p-benzoquinonediimine moiety and significant antiaromaticity [1]. This electronic characteristic distinguishes it from typical aromatic carbazole-based systems. When appropriately substituted with (4-silylethynyl)phenyl groups, the indolo[3,2-b]carbazole core facilitates one-dimensional π–π stacking and functions as an n-type organic semiconductor in solution-processed field-effect transistors [2]. This is a notable differentiation, as many common carbazole derivatives are primarily p-type (hole-transporting) materials.

n-Type Semiconductor Antiaromaticity Organic Field-Effect Transistors

Validated Application Scenarios for Indolo[3,2-b]carbazole


Hole-Transport Layer (HTL) in OLEDs and Perovskite Solar Cells

Indolo[3,2-b]carbazole derivatives serve as high-performance hole-transport materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. The core's high hole mobility (>10⁻³ cm²/V·s) [1] and suitable ionization potential (5.31–5.47 eV) [2] enable efficient charge extraction and injection, as demonstrated in bilayer OLEDs achieving 3.64 cd/A luminous efficiency [3]. For procurement, this validates its use as a direct replacement for less efficient carbazole-based HTLs or as a dopant-free alternative in inverted perovskite solar cells, where bromine-substituted ICZ derivatives have yielded over 20% power conversion efficiency [4].

n-Type Organic Semiconductor in Solution-Processed OFETs

The unique antiaromatic character of the indolo[3,2-b]carbazole core [5] enables its use as an n-type semiconductor in solution-processed organic field-effect transistors (OFETs). When functionalized with (4-silylethynyl)phenyl groups, the resulting material exhibits one-dimensional π–π stacking and n-type transport [6]. This application is specifically enabled by the [3,2-b] isomer's electronic structure and is not accessible with the more common p-type carbazole or other indolocarbazole isomers. Procurement for this purpose should specify the core isomer and consider the necessary substitution pattern for solution processability.

AhR Ligand Probe for Species-Specific Toxicology and Pharmacology

Indolo[3,2-b]carbazole and its 6-substituted derivatives are essential tools for studying aryl hydrocarbon receptor (AhR) signaling. The direct comparison showing 6-MICZ is more potent than 6-FICZ in human and rat cell lines [7] demonstrates the need for precise compound selection in toxicological assays or in the development of AhR-targeted therapeutics. For procurement in a research setting, specifying the exact analog (e.g., 6-MICZ vs. 6-FICZ) is critical due to their distinct species-dependent activity profiles.

Building Block for High-Mobility Organic Photoconductors

The high hole drift mobility of amorphous indolo[3,2-b]carbazole films (>10⁻³ cm²/V·s) [1] positions it as a superior candidate for organic photoconductors in electrophotographic photoreceptors. Its performance exceeds that of many common carbazole-based photoconductors, which typically exhibit lower mobility. This translates to faster charge transport and higher sensitivity in xerographic applications. Procurement for this use case should prioritize derivatives that maintain high mobility in amorphous films, such as the 5,11-bis(3-methoxyphenyl)-6-pentyl derivative.

Technical Documentation Hub

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